molecular formula C25H23FN2O6 B14111918 Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B14111918
M. Wt: 466.5 g/mol
InChI Key: YUGFONUXCIOUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a fluoro-substituted aromatic ring, and a chromeno-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The key steps include the formation of the chromeno-pyrrol core, introduction of the fluoro substituent, and attachment of the morpholine ring. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoro-substituted aromatic compounds, morpholine derivatives, and chromeno-pyrrol analogs .

Uniqueness

What sets Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23FN2O6

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 4-[7-fluoro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H23FN2O6/c1-32-25(31)16-4-2-15(3-5-16)21-20-22(29)18-14-17(26)6-7-19(18)34-23(20)24(30)28(21)9-8-27-10-12-33-13-11-27/h2-7,14,21H,8-13H2,1H3

InChI Key

YUGFONUXCIOUQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.